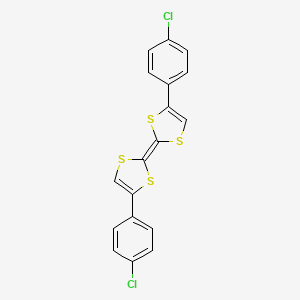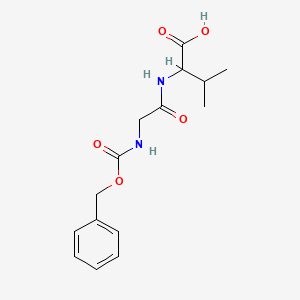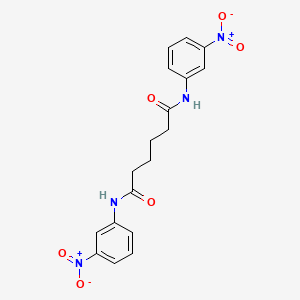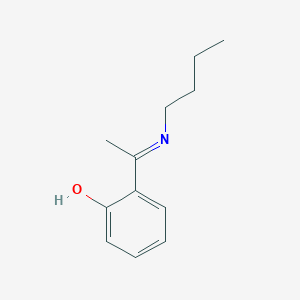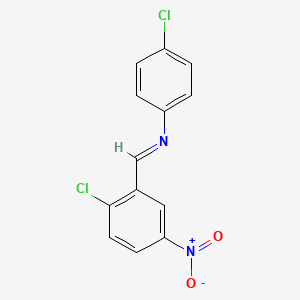
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is an organic compound with the molecular formula C13H8Cl2N2O2 and a molecular weight of 295.127 g/mol . This compound is characterized by the presence of chloro and nitro substituents on the benzylidene aniline structure, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-chloro-5-nitrobenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzylidene anilines.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron delocalization also plays a role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2-nitrobenzylidene)aniline
- 3-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline
- N-(2-Chloro-5-nitrobenzylidene)aniline
- 4-Chloro-N-(3-nitrobenzylidene)-aniline
Uniqueness
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H8Cl2N2O2 |
|---|---|
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-1-3-11(4-2-10)16-8-9-7-12(17(18)19)5-6-13(9)15/h1-8H |
Clave InChI |
HAPTVQCSVZNXJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)

